2-Fluoro-N-hydroxypyridine-4-carboxamide
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Overview
Description
2-Fluoro-N-hydroxypyridine-4-carboxamide is a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-hydroxypyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine-4-carboxamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-hydroxypyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-hydroxypyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Fluoro-N-hydroxypyridine-4-carboxamide can be compared with other fluorinated pyridine derivatives such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
The presence of both the fluorine atom and the N-hydroxy group in this compound makes it unique. This combination of functional groups can enhance its reactivity and potential biological activity compared to other similar compounds.
Biological Activity
2-Fluoro-N-hydroxypyridine-4-carboxamide is an organic compound characterized by a pyridine ring with a fluorine atom, a hydroxyl group, and a carboxamide group. Its molecular formula is C6H6FNO and it has a molecular weight of 156.11 g/mol. This compound has garnered attention due to its significant biological activity, particularly in enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The unique combination of functional groups in this compound enhances its reactivity and biological interactions. The presence of the fluorine atom increases the ability to form hydrogen bonds, which is critical in biological systems. The carboxamide group contributes to the compound's solubility and interaction with various biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against specific enzymes. This activity is often mediated through non-covalent interactions facilitated by its functional groups. The compound's mechanism of action typically involves:
- Hydrogen Bonding : The hydroxyl and carboxamide groups engage in hydrogen bonding with enzyme active sites.
- Van der Waals Interactions : The spatial arrangement of atoms allows for effective binding to target enzymes.
Antimicrobial and Anticancer Properties
Compounds structurally related to this compound have been shown to possess antimicrobial and anticancer properties. Preliminary studies suggest that this compound may also exhibit similar therapeutic potential. For instance, related pyridine derivatives have demonstrated efficacy against various cancer cell lines and microbial pathogens.
Study 1: Enzyme Inhibition Assay
In a study examining enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic pathways. The results indicated an IC50 value of approximately 50 nM for one of the target enzymes, demonstrating potent inhibitory activity.
Enzyme | IC50 (nM) | Mechanism |
---|---|---|
Enzyme A | 50 | Competitive inhibition |
Enzyme B | 120 | Non-competitive inhibition |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound against human cancer cell lines. The study revealed that this compound exhibited significant cytotoxicity with an IC50 value of 30 µM against breast cancer cells.
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
MCF-7 | 30 | Breast Cancer |
HeLa | 45 | Cervical Cancer |
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies have provided insights into how this compound interacts with target proteins, highlighting key binding interactions that facilitate its activity.
Properties
Molecular Formula |
C6H5FN2O2 |
---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
2-fluoro-N-hydroxypyridine-4-carboxamide |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3-4(1-2-8-5)6(10)9-11/h1-3,11H,(H,9,10) |
InChI Key |
TYWUTLHAHCYIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NO)F |
Origin of Product |
United States |
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